molecular formula C12H11NO5 B2663195 [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol CAS No. 701219-05-8

[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol

Cat. No.: B2663195
CAS No.: 701219-05-8
M. Wt: 249.222
InChI Key: YEJIHWDJMJROGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-12-4-2-8(6-10(12)13(15)16)11-5-3-9(7-14)18-11/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJIHWDJMJROGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Design and Synthesis of Novel Antibacterial Nitrofuran Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Amid the escalating crisis of antimicrobial resistance, the scientific community is re-evaluating established antibiotic classes for new therapeutic potential. Nitrofurans, a class of synthetic antibiotics first introduced in the mid-20th century, are experiencing a renaissance due to their unique mechanism of action and a persistently low rate of resistance development.[1][2][3] This technical guide provides an in-depth exploration of the core principles underlying the design of novel nitrofuran building blocks. We will dissect the mechanism of reductive bioactivation, analyze the critical structure-activity relationships (SAR) that govern efficacy, and provide detailed protocols for the synthesis and evaluation of new chemical entities based on the nitrofuran scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to forging the next generation of antibacterial agents.

Introduction: The Renaissance of a Classic Antibacterial Scaffold

The Unrelenting Challenge of Antimicrobial Resistance

The diminishing efficacy of frontline antibiotics poses one of the most significant threats to global health. Pathogens are increasingly evolving mechanisms to evade conventional drugs, creating an urgent need for new antimicrobials with novel mechanisms of action. This has spurred a strategic revival of "old" drug classes that were previously sidelined, with nitrofurans emerging as a particularly promising scaffold.[2][3][4]

Nitrofurans: A Historical and Future Perspective

Nitrofurans are synthetic, broad-spectrum antimicrobial agents characterized by a 5-nitro-substituted furan ring.[5][6] Clinically relevant examples include nitrofurantoin, primarily used for urinary tract infections (UTIs), and furazolidone for gastrointestinal infections.[2][3][7] Their enduring utility stems from a complex mechanism of action that engages multiple cellular targets, making the development of resistance a slow and metabolically costly process for bacteria.[6][8][9] This inherent advantage makes the nitrofuran core an exceptional "warhead" for the development of new therapeutics aimed at multidrug-resistant organisms.[1]

The Core Engine: Mechanism of Action and Bioactivation

The antibacterial power of nitrofurans is not inherent to the parent molecule; they are prodrugs that must be activated within the bacterial cell.[2][10] Understanding this bioactivation cascade is fundamental to designing more potent and selective derivatives.

The Prodrug Concept: Reductive Activation

Nitrofurans are selectively toxic to bacteria because they are efficiently reduced by bacterial enzymes that are absent or have different specificities in mammalian cells. The key to their activity is the reduction of the 5-nitro group.[1][2]

Key Players: Bacterial Nitroreductases

This activation is primarily carried out by Type I oxygen-insensitive nitroreductases, such as NfsA and NfsB in Escherichia coli.[2][3] These flavin-containing enzymes catalyze a stepwise, two-electron reduction of the nitro group to generate highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1][2] More recently, Type II oxygen-sensitive nitroreductases, like AhpF, have also been identified as contributing to this activation process.[2]

The Multi-Target Assault: How Activated Nitrofurans Kill Bacteria

The reactive intermediates generated by nitroreductases are the true antibacterial agents. They are highly indiscriminate and attack a multitude of nucleophilic targets within the bacterial cell.[1][10] This multi-pronged attack includes:

  • DNA and RNA Damage: The electrophilic species can cause strand breakage and other lesions in nucleic acids.[1][11]

  • Inhibition of Protein Synthesis: They react with ribosomal proteins, disrupting their structure and function, leading to a complete halt in protein synthesis.[10][12]

  • Disruption of Metabolic Pathways: Critical enzymes involved in central carbon metabolism and cellular respiration are inhibited, crippling the cell's energy production.[10][13][14]

This ability to damage multiple, unrelated cellular systems simultaneously is the primary reason for the low incidence of clinically significant resistance to nitrofurans.[12]

G cluster_cell Bacterial Cell cluster_targets Cellular Targets Prodrug Nitrofuran Prodrug (Inactive) NTR Bacterial Nitroreductases (NfsA, NfsB) Prodrug->NTR Enters Cell Intermediates Reactive Electrophilic Intermediates (Nitroso, Hydroxylamino) NTR->Intermediates 2e- Reduction DNA DNA/RNA Damage Intermediates->DNA Ribosomes Ribosomal Protein Damage Intermediates->Ribosomes Enzymes Metabolic Enzyme Damage Intermediates->Enzymes CellDeath Cell Death DNA->CellDeath ProteinSynth Inhibition of Protein Synthesis Ribosomes->ProteinSynth Metabolism Disruption of Energy Metabolism Enzymes->Metabolism ProteinSynth->CellDeath Metabolism->CellDeath

Caption: Reductive activation pathway of nitrofuran prodrugs in a bacterial cell.

Rational Design: Structure-Activity Relationships (SAR)

The design of novel nitrofuran building blocks hinges on a deep understanding of how specific structural features influence antibacterial activity.

The Non-Negotiable: The 5-Nitro Group

The 5-nitro group on the furan ring is the pharmacophore essential for bioactivation and is therefore indispensable for antibacterial activity.[1][15] Its electronic properties are critical, and its reduction potential directly relates to the generation of the cytotoxic species.

The Hotspot for Innovation: The C-2 Position Substituent

The vast majority of medicinal chemistry efforts focus on modifying the substituent at the C-2 position of the furan ring.[1] This position is highly tolerant of a wide variety of chemical moieties, and the nature of this substituent profoundly impacts the compound's potency, spectrum of activity, and pharmacokinetic properties. A common and effective modification involves installing a hydrazone or Schiff base linkage at this position, which allows for the facile introduction of diverse chemical functionalities.[1][16]

Emerging Strategies: Molecular Hybridization

A powerful modern strategy involves creating molecular hybrids that covalently link the 5-nitrofuran "warhead" to another biologically active scaffold.[17] For example, 5-nitrofuran-isatin hybrids have been synthesized and shown to possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and even exhibit anticancer properties.[17][18][19] This approach can create multifunctional molecules with enhanced potency or novel mechanisms of action.

G Start Start: Core 5-Nitrofuran Scaffold ModifyC2 Modify C-2 Position? Start->ModifyC2 SimpleSub Introduce Simple Substituents (e.g., alkyl, aryl) ModifyC2->SimpleSub Yes Hybridize Create Molecular Hybrid? ModifyC2->Hybridize No Synthesize Synthesize & Screen for Activity SimpleSub->Synthesize SelectScaffold Select Second Pharmacophore (e.g., Isatin, Quinolone) Hybridize->SelectScaffold Yes Optimize Optimize Linker & Substitution Hybridize->Optimize No, Optimize Existing Lead SelectScaffold->Synthesize Synthesize->Start Iterate Optimize->Start Iterate

Caption: Decision logic for designing novel C-2 position modifications.

From Concept to Compound: Synthesis of Novel Nitrofuran Building Blocks

The creation of novel nitrofuran libraries is often accessible through straightforward and robust chemical transformations.

Foundational Precursors

Most syntheses begin with commercially available starting materials like 5-nitro-2-furaldehyde or 5-nitro-2-furoic acid.[6][20] These precursors provide the essential 5-nitrofuran core onto which diverse side chains can be appended.

Core Reaction: Hydrazone and Schiff Base Formation

The most common synthetic route involves the acid-catalyzed condensation of 5-nitro-2-furaldehyde with a primary amine or a hydrazide.[1][16] This reaction forms a C=N double bond (a Schiff base or hydrazone, respectively), providing a modular and efficient way to link the nitrofuran core to other building blocks.

Experimental Protocol: Synthesis of a Novel 5-Nitrofuran-Isatin Hybrid

This protocol describes the synthesis of a representative molecular hybrid, adapted from published procedures.[17][18]

Objective: To synthesize (Z)-N'-(2-oxoindolin-3-ylidene)-5-nitrofuran-2-carbohydrazide.

Materials:

  • 5-nitrofuran-2-carbohydrazide (1.0 eq)

  • Isatin (1-H-indole-2,3-dione) (1.05 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-nitrofuran-2-carbohydrazide (1.0 eq) in a minimal amount of hot ethanol.

  • Addition of Reagents: To the stirring solution, add Isatin (1.05 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, HRMS).

G Lead Lead Identification (e.g., Nitrofurantoin) Design Design Strategy (Analogues, Hybrids) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Screening Biological Screening (Antibacterial Assay) Synthesis->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Design

Caption: General workflow for the discovery of novel nitrofuran derivatives.

Efficacy and Validation: In Vitro Evaluation

Once synthesized, novel compounds must be rigorously tested to determine their antibacterial potency.

Determining Antibacterial Potency: Minimum Inhibitory Concentration (MIC)

The primary metric for antibacterial activity is the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. Standardized methods for MIC determination are provided by the Clinical and Laboratory Standards Institute (CLSI).[21]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard, high-throughput method for determining the MIC of a compound against a panel of bacteria.[21]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum, adjusted to 0.5 McFarland standard

  • Stock solution of test compound in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare Drug Dilutions: In the first column of a 96-well plate, add the test compound to CAMHB. Perform a two-fold serial dilution across the plate (e.g., from 64 µg/mL to 0.06 µg/mL). Leave the last column as a drug-free growth control.

  • Inoculum Preparation: Dilute a bacterial suspension (adjusted to a 0.5 McFarland turbidity standard) in CAMHB so that each well will receive a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation: Antibacterial Activity of Novel Derivatives

Quantitative data from these assays should be presented clearly for comparison. The table below shows representative MIC values for novel 5-nitrofuran-isatin hybrids against key pathogens, as reported in the literature.

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)Reference
Nitrofurazone (Std.)--[18]
Hybrid 58>32[18]
Hybrid 61>32[18]
Hybrid 732>32[18]

Table 1: Example MIC data for novel 5-nitrofuran-isatin molecular hybrids. Data extracted from Mohamed, M. S., et al. (2023).[18]

Overcoming the Hurdles: Resistance and Toxicity

Mechanisms of Bacterial Resistance

While uncommon, resistance to nitrofurans does occur. The primary mechanism is the acquisition of loss-of-function mutations in the nfsA and nfsB genes that encode the activating nitroreductases.[4][8][22] Without functional enzymes, the bacterium cannot convert the prodrug into its toxic form. Other, rarer mechanisms include mutations affecting the biosynthesis of flavin cofactors or the upregulation of efflux pumps.[4][22] A key goal in designing new building blocks is to create molecules that can be activated by a broader range of reductases or have alternative mechanisms of action to bypass this resistance.

Host Toxicity Considerations and Mitigation Strategies

The clinical use of nitrofurans is not without concerns, which can include gastrointestinal disturbances, and in rare cases with long-term use, pulmonary and hepatic toxicity.[23][24][25][26] The reactive intermediates, if generated in host cells, can cause cellular damage.[27][28] Medicinal chemistry efforts must therefore aim to improve the therapeutic window by designing molecules that are preferentially activated by bacterial nitroreductases over mammalian enzymes and possess favorable pharmacokinetic profiles that limit systemic exposure, such as high concentration in the urinary tract for treating UTIs.[29]

The Path Forward: Future Directions in Nitrofuran Research

Expanding the Spectrum and Overcoming Resistance

Future research will focus on designing nitrofuran building blocks that can overcome known resistance mechanisms and expand their activity against notoriously difficult-to-treat pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa.[2][16] This may involve creating derivatives that can be activated by different or multiple redundant enzyme systems within the bacterium.

Leveraging Modern Synthetic Methodologies

The application of modern synthetic techniques, such as continuous flow chemistry and late-stage functionalization, will enable the rapid and safe generation of large, diverse libraries of novel nitrofuran derivatives for high-throughput screening.[1] Coupled with computational modeling and in silico docking, these approaches will accelerate the discovery of next-generation nitrofuran antibiotics.[2]

References

  • Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nitrofurans. (n.d.). Louisiana Department of Health. Retrieved February 15, 2026, from [Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023). Hindawi. Retrieved February 15, 2026, from [Link]

  • Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. (2022). International Journal of Advanced Biological and Biomedical Research. Retrieved February 15, 2026, from [Link]

  • Antibacterial Agents, Nitrofurans. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. (2012). Oxford Academic. Retrieved February 15, 2026, from [Link]

  • Oxidative bioactivation of nitrofurantoin in rat liver microsomes. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. (2021). PLOS Pathogens. Retrieved February 15, 2026, from [Link]

  • Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. (2001). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Nitrofurantoin. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved February 15, 2026, from [Link]

  • Nitrofurantoin. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. (2001). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Nitrofurantoin. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (2023). SciSpace. Retrieved February 15, 2026, from [Link]

  • Nitrofurantoin Pharmacology. (2024). YouTube. Retrieved February 15, 2026, from [Link]

  • What is Nitrofurantoin used for? (2024). Patsnap Synapse. Retrieved February 15, 2026, from [Link]

  • Bioactivation and hepatotoxicity of nitroaromatic drugs. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Nitrofurantoin: Side effects, dosage, uses, and more. (n.d.). Medical News Today. Retrieved February 15, 2026, from [Link]

  • Nitrofurantoin: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. Retrieved February 15, 2026, from [Link]

  • Nitrofurantoin (oral route). (2026). Mayo Clinic. Retrieved February 15, 2026, from [Link]

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. (2021). PLOS. Retrieved February 15, 2026, from [Link]

  • Mechanism of nitrofuran activation and resistance. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Design and Synthesis of Novel Nitrofurantoin Derivatives as Antibacterial Agents Against Acinetobacter Baumannii. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. (2021). PLOS. Retrieved February 15, 2026, from [Link]

  • An update on derivatisation and repurposing of clinical nitrofuran drugs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Nitrofuran antibiotics: a review on the application, prohibition and residual analysis. (2008). Veterinarni Medicina. Retrieved February 15, 2026, from [Link]

  • Insight into the mechanism and toxicology of nitrofurantoin: a metabolomics approach. (n.d.). FapUNIFESP (SciELO). Retrieved February 15, 2026, from [Link]

  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Nitrofuran Analogs: A Technical Guide to Advancing Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics.[1] Nitro-containing compounds, particularly nitrofuran analogs, have emerged as a promising class of antitubercular agents, demonstrating potent activity against both replicating and non-replicating, or latent, mycobacteria.[2][3] This guide provides an in-depth technical exploration of nitrofuran analogs, from their fundamental mechanism of action to strategic considerations for lead optimization and preclinical development.

The Imperative for New Antitubercular Agents

Current first-line TB therapies require a lengthy multi-drug regimen, often leading to patient non-compliance and the subsequent development of drug resistance. The emergence of MDR-TB and XDR-TB, resistant to the most effective first- and second-line drugs, respectively, has created a critical need for new chemical entities with novel mechanisms of action.[1] Nitroaromatic compounds, including nitroimidazoles like the clinically approved delamanid and pretomanid, have paved the way for the exploration of other nitro-heterocycles, such as nitrofurans, as a vital component of the anti-TB drug discovery pipeline.[1][4]

Mechanism of Action: A Tale of Reductive Activation

A key feature of nitrofuran analogs, much like their nitroimidazole counterparts, is their nature as prodrugs.[5] They require reductive activation within the mycobacterial cell to exert their bactericidal effects.[1] This activation is a multi-step process primarily dependent on the deazaflavin (F420)-dependent nitroreductase (Ddn) enzyme.[1][6]

The Activation Cascade:

  • Cofactor F420 Reduction: The process is initiated by the reduction of the mycobacterial-specific coenzyme F420 to its reduced form, F420H2, by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[6][7]

  • Nitroreductase-Mediated Activation: The Ddn enzyme utilizes F420H2 to reduce the nitro group of the nitrofuran prodrug.[7][8] This reduction generates reactive nitrogen species, including nitric oxide (NO), which are highly toxic to the mycobacterium.[9][10]

  • Downstream Effects: The generation of these reactive intermediates leads to a cascade of events that disrupt essential cellular processes. Under aerobic conditions, the primary mechanism of action is the inhibition of mycolic acid biosynthesis, a critical component of the unique mycobacterial cell wall.[6] This disruption compromises the structural integrity of the cell envelope, leading to bacterial lysis.[9] Under anaerobic conditions, characteristic of the granulomatous lesions where latent TB resides, the release of nitric oxide leads to respiratory poisoning.[6][9]

Interestingly, some studies suggest that certain nitrofuran analogs may also be activated by other F420-dependent reductases, indicating a broader and potentially more robust activation pathway compared to nitroimidazoles like pretomanid, which rely solely on Ddn.[4][11][12] This could have implications for overcoming resistance mechanisms that arise from mutations in the ddn gene.

Nitrofuran Activation Pathway cluster_Mtb Mycobacterium tuberculosis Cell Prodrug Nitrofuran Prodrug Ddn Ddn (Nitroreductase) Prodrug->Ddn substrate ActiveMetabolite Reactive Nitrogen Intermediates (e.g., NO) MycolicAcid Mycolic Acid Biosynthesis ActiveMetabolite->MycolicAcid inhibits (aerobic) RespiratoryPoisoning Respiratory Poisoning ActiveMetabolite->RespiratoryPoisoning causes (anaerobic) Ddn->ActiveMetabolite activates F420 F420 (oxidized) Ddn->F420 regenerates Fgd1 Fgd1 F420->Fgd1 cofactor F420H2 F420H2 (reduced) F420H2->Ddn cofactor Fgd1->F420H2 reduces PGL 6-Phosphogluconolactone Fgd1->PGL product G6P Glucose-6-Phosphate G6P->Fgd1 substrate CellLysis Cell Lysis MycolicAcid->CellLysis leads to

Fig. 1: Reductive activation of nitrofuran analogs in Mtb.

Structure-Activity Relationship (SAR) and Lead Optimization

The journey from a hit compound to a clinical candidate is guided by a thorough understanding of its structure-activity relationship (SAR). For nitrofuran analogs, several key structural features have been identified that influence their antitubercular potency and pharmacokinetic properties.[13]

Initial screening of compound libraries often yields a "hit" nitrofuranyl amide.[2] Subsequent optimization efforts typically involve modifying different parts of the molecule to enhance efficacy, improve solubility, and reduce metabolic liabilities.[2]

Key Optimization Strategies:

  • Scaffold Modification: The core nitrofuran ring is essential for activity, but modifications to the linker and terminal groups can significantly impact potency. For instance, the introduction of hydrophilic cyclic secondary amines, such as a benzyl piperazine substitution, has been shown to improve solubility and bioavailability.[2]

  • Metabolic Blocking: A common challenge in early-generation nitrofuran analogs is rapid metabolism, which limits their in vivo efficacy.[2] A crucial optimization step involves identifying potential sites of metabolism and blocking them through chemical modification, for example, by introducing groups that sterically hinder metabolic enzymes.[2]

  • Lipophilicity and Physicochemical Properties: While important for cell penetration, studies have shown that simply increasing lipophilicity does not always correlate with increased activity.[13] A balance of physicochemical properties is necessary for optimal drug-like characteristics.

Structural Modification Rationale Observed Outcome References
Introduction of hydrophilic cyclic secondary amines (e.g., benzyl piperazine)To improve solubility and bioavailability.Increased solubility and potent antitubercular activity.[2]
Blocking potential metabolic sitesTo reduce rapid metabolism and improve in vivo efficacy.Enhanced metabolic stability.[2]
Variation of substituents on linked heterocyclic rings (e.g., oxadiazole)To explore the impact on activity against drug-sensitive and drug-resistant strains.Substituents on the oxadiazole moiety greatly influence activity.[14]
Synthesis of hybrid molecules (e.g., nitrofuran-triazole conjugates)To enhance potency and explore synergistic effects.Promising antitubercular activity with low toxicity.[15]

Experimental Protocols: A Framework for Evaluation

The preclinical evaluation of novel nitrofuran analogs relies on a standardized set of in vitro and in vivo assays. A self-validating system of protocols is essential to ensure the reliability and reproducibility of the data generated.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the nitrofuran analog that inhibits the visible growth of M. tuberculosis.

Methodology (Microplate Alamar Blue Assay - MABA):

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The prepared bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are incubated for an additional 24 hours.

  • Data Analysis: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assay

Objective: To assess the toxicity of the nitrofuran analogs against mammalian cell lines to determine their therapeutic index.

Methodology (MTT Assay using Vero cells):

  • Cell Seeding: Vero cells (or another suitable mammalian cell line) are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration that inhibits 50% of cell growth (IC50) is calculated.

Drug_Discovery_Workflow cluster_LeadOpt Lead Optimization Activities HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (e.g., Nitrofuranyl Amide) HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical MIC_Assay MIC Determination Cytotoxicity Cytotoxicity Assays ADME ADME/PK Studies (Solubility, Metabolism) In_Vivo In Vivo Efficacy (Murine TB Model) Clinical Clinical Trials Preclinical->Clinical

Fig. 2: Generalized workflow for nitrofuran analog discovery.

Challenges and Future Directions

Despite their promise, the development of nitrofuran analogs is not without its challenges.

  • Toxicity: A primary concern with nitroaromatic compounds is their potential for toxicity in humans.[16][17] The generation of reactive oxygen species through redox cycling can lead to cellular damage.[16] Therefore, careful toxicological profiling is essential throughout the drug discovery process. Strategies to mitigate toxicity include designing compounds with a higher selectivity for mycobacterial nitroreductases over host enzymes.[18]

  • Resistance: As with any antimicrobial agent, the development of resistance is a significant concern. Mutations in the genes responsible for the F420 biosynthetic pathway or in the Ddn enzyme can confer resistance to nitro-activated prodrugs.[4][11] The discovery that some nitrofurans may be activated by multiple reductases offers a potential avenue to circumvent Ddn-mediated resistance.[4][11][12]

  • Pharmacokinetics: Achieving favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, remains a key challenge.[2] Continued efforts in medicinal chemistry are needed to optimize the drug-like properties of these compounds.

Future research should focus on a deeper understanding of the diverse activation pathways of nitrofuran analogs and the mechanisms of resistance. The exploration of novel chemical scaffolds and the use of computational modeling to predict activity and toxicity will be crucial in accelerating the discovery of the next generation of nitrofuran-based antitubercular drugs.[13][19] Furthermore, some nitrofurans have shown promising activity against other mycobacterial species, such as Mycobacterium abscessus, highlighting their potential for broader clinical applications.[1][11][12][20]

Conclusion

Nitrofuran analogs represent a valuable and promising class of compounds in the fight against tuberculosis. Their unique mechanism of action, involving reductive activation by mycobacterial-specific enzymes, provides a clear rationale for their selective toxicity. Through a concerted effort of medicinal chemistry, microbiology, and pharmacology, guided by a robust understanding of their SAR and a rigorous preclinical evaluation pipeline, it is possible to overcome the existing challenges and develop novel nitrofuran-based therapies that can make a significant impact on the global burden of tuberculosis.

References

  • Wang, X., et al. (2020). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Hurdle, J. G., et al. (2007). Nitrofurans as novel anti-tuberculosis agents: identification, development and evaluation. Current Medicinal Chemistry. Available at: [Link]

  • de Jager, V. R., et al. (2022). Delamanid or pretomanid? A Solomonic judgement!. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Iyidogan, P., et al. (2008). Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents. Journal of Chemical Information and Modeling. Available at: [Link]

  • Iyidogan, P., et al. (2008). Quantitative structure-activity relationship studies on nitrofuranyl antitubercular agents. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wang, X., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wang, X., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kamal, A., et al. (2014). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rastogi, N., et al. (2024). 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. SAR and QSAR in Environmental Research. Available at: [Link]

  • Wang, X., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Rakesh, et al. (2014). Known nitroaromatic antimicrobial drugs and nitrofurans explored in this study. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of nitrofuran-1,3,4-oxadiazole hybrids as new antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, V., et al. (2021). Structures of pretomanid and delamanid with the mechanism of activation... ResearchGate. Available at: [Link]

  • Wang, X., et al. (2024). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. Communications Biology. Available at: [Link]

  • Wikipedia. (n.d.). Pretomanid. Retrieved from [Link]

  • Faunde, M., et al. (2020). Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. Toxicology and Applied Pharmacology. Available at: [Link]

  • Cellitti, S. E., et al. (2012). Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824. Structure. Available at: [Link]

  • Cellitti, S. E., et al. (2012). Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824. OSTI.GOV. Available at: [Link]

  • Manjunatha, U. H., et al. (2011). Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles. The Journal of Biological Chemistry. Available at: [Link]

  • UniProt. (n.d.). ddn - Deazaflavin-dependent nitroreductase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). Retrieved from [Link]

  • de Jager, V. R., et al. (2022). Delamanid or pretomanid? A Solomonic judgement!. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Rogacz, D., et al. (2019). Hazardous ecotoxicological impact of two commonly used nitrofuran-derived antibacterial drugs: Furazolidone and nitrofurantoin. Chemosphere. Available at: [Link]

  • Lin, W. H., et al. (2021). Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. Open Forum Infectious Diseases. Available at: [Link]

  • Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rakesh, et al. (2014). Synthesis of pentacyclic nitrofurans. Reagents and conditions... ResearchGate. Available at: [Link]

  • Wang, X., et al. (2023). Nitro-containing compounds that inhibit Mtb growth. ResearchGate. Available at: [Link]

  • Palant, I. N., et al. (1981). [Antibacterial activity and toxicity of a new nitrofuran]. Antibiotiki. Available at: [Link]

  • Johnson, S. M., et al. (2018). Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bosquesi, P. L., et al. (2021). Toxicity of nitrofuran drugs. ResearchGate. Available at: [Link]

  • Mukherjee, T., & Boshoff, H. I. (2011). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry. Available at: [Link]

  • Anderson, J. R., et al. (2008). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. ResearchGate. Available at: [Link]

  • Mukherjee, T., & Boshoff, H. (2011). Nitroimidazoles for the Treatment of TB: Past, Present and Future. ResearchGate. Available at: [Link]

  • Voronkov, A., et al. (2022). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Mukherjee, T., & Boshoff, H. (2011). Nitroimidazoles for the treatment of TB: past, present and future. Semantic Scholar. Available at: [Link]

  • Povar, I., et al. (2021). Some clinical nitrofuran-based antibiotics and most active... ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2016). Clinical and preclinical anti-tubercular drug candidates. ResearchGate. Available at: [Link]

Sources

Technical Guide: Antimicrobial Potential of Methoxy-Nitrophenyl Furan Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological evaluation, structural logic, and experimental characterization of Methoxy-Nitrophenyl Furan Alcohols . This class of compounds represents a strategic hybridization of the pharmacophoric 5-nitrofuran "warhead" with methoxy-phenyl lipophilic modulators, designed to overcome multi-drug resistance (MDR) via a dual-mechanism of oxidative stress and DNA intercalation.

Document Control:

  • Version: 2.0 (Technical Release)

  • Scope: Pharmacodynamics, SAR, and Experimental Validation

  • Target Pathogens: ESKAPE pathogens (E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp.)

Executive Summary

The resurgence of Gram-negative resistance has necessitated the revival of nitro-heteroaromatic scaffolds. Methoxy-nitrophenyl furan alcohols are engineered to address the limitations of legacy nitrofurans (e.g., nitrofurantoin) by improving membrane permeability and reducing systemic toxicity. The core innovation lies in the furan-methanol tether, which balances aqueous solubility with the lipophilicity required to penetrate the Gram-negative outer membrane, while the methoxy-nitrophenyl moiety serves as a tunable electronic trigger for bacterial nitroreductase activation.

Chemical Architecture & SAR Logic

The efficacy of this class relies on a strict Structure-Activity Relationship (SAR).[1] The molecule functions as a "Trojan Horse" prodrug.

The Pharmacophore Triad
ComponentChemical IdentityFunctional Role
The Scaffold Furan Ring Acts as an electron-rich diene linker that facilitates electronic communication between the nitro group and the phenyl ring.
The Warhead Nitro Group (-NO₂) Critical for bioactivation. It acts as an electron acceptor. Its position (on the furan vs. phenyl) dictates the redox potential (

). Note: 5-nitrofuran derivatives typically possess a more favorable redox potential (-0.2 to -0.4 V) for bacterial reduction than nitrophenyl isomers.
The Modulator Methoxy (-OCH₃) An electron-donating group (EDG) on the phenyl ring. It increases lipophilicity (LogP) for membrane crossing and modulates the electron density of the nitro group, preventing premature reduction by mammalian enzymes (toxicity mitigation).
The Handle Hydroxymethyl (-CH₂OH) Provides essential hydrogen-bonding capability for solubility in aqueous media and serves as a handle for further derivatization (e.g., esterification).

Mechanism of Action (MoA)

Unlike


-lactams that target cell wall synthesis, methoxy-nitrophenyl furan alcohols act intracellularly via Reductive Bioactivation .
  • Permeation: The methoxy-phenyl tail facilitates passive diffusion through the bacterial porins (OmpF/OmpC).

  • Enzymatic Activation: Bacterial Type I nitroreductases (NfsA/NfsB in E. coli) reduce the nitro group via a stepwise 2-electron transfer.

  • Radical Cascade: This produces highly reactive intermediates:

    • Nitroso (-NO)

    • Hydroxylamine (-NHOH)

  • Lethality: These electrophiles covalently bind to bacterial DNA (guanine residues) and ribosomal proteins, halting replication and translation.

DOT Diagram 1: Nitroreductase Bioactivation Pathway

MoA Prodrug Parent Compound (Methoxy-Nitrophenyl Furan) Entry Cell Entry (Passive Diffusion) Prodrug->Entry Enzyme NfsA / NfsB (Nitroreductase) Entry->Enzyme Inter1 Nitroso Intermediate (R-NO) Entry->Inter1 2e- Reduction (NADPH dependent) Enzyme->Inter1 Inter2 Hydroxylamine (R-NHOH) Inter1->Inter2 2e- Reduction Damage Macromolecular Damage (DNA/Protein Adducts) Inter2->Damage Electrophilic Attack Death Bacterial Cell Death Damage->Death

Caption: Stepwise bioactivation of the nitrofuran prodrug by bacterial nitroreductases leading to cytotoxic adduct formation.

Experimental Protocols

To validate the antimicrobial potential, researchers must move beyond simple screening to mechanistic profiling.[2]

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard: CLSI M07-A10

Rationale: Determines the lowest concentration inhibiting visible growth.[1]

  • Preparation: Dissolve compound in DMSO (stock 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to range 0.5–128 µg/mL.

  • Inoculum: Adjust bacterial culture (E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual turbidity check or OD600 measurement.

    • Self-Validation: Include Nitrofurantoin as a positive control. If control MIC deviates >1 dilution from standard, discard run.

Protocol B: Time-Kill Kinetics

Rationale: Distinguishes between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

  • Dosing: Inoculate broth with

    
     CFU/mL. Add compound at 1x, 2x, and 4x MIC.
    
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution plating on agar.

  • Criteria: Bactericidal is defined as

    
     reduction in CFU/mL within 24 hours.
    
Protocol C: Biofilm Eradication (MBEC)

Rationale: Furan alcohols often fail against biofilms due to the exopolysaccharide matrix. This assay tests penetration.

  • Growth: Grow biofilms on peg lids (Calgary Biofilm Device) for 48 hours.

  • Challenge: Transfer pegs to a plate containing serial dilutions of the compound. Incubate 24h.

  • Recovery: Sonicate pegs to dislodge surviving bacteria into fresh media.

  • Readout: Lowest concentration preventing regrowth is the MBEC.

Synthesis & Characterization Workflow

A robust synthesis route ensures the integrity of the furan-alcohol moiety, which is sensitive to harsh oxidation.

Representative Synthetic Route:

  • Precursor: Start with 5-nitro-2-furaldehyde.

  • Coupling: React with methoxy-acetophenone via Claisen-Schmidt condensation (using NaOH/EtOH) to form a chalcone intermediate.

  • Reduction: Selective reduction of the ketone/aldehyde using Sodium Borohydride (

    
    ) in Methanol at 0°C to yield the furan alcohol .
    
    • Critical Step: Avoid reducing the nitro group. Maintain low temperature and stoichiometric control of

      
      .
      
DOT Diagram 2: Experimental Development Workflow

Workflow Design Rational Design (Methoxy/Nitro placement) Synth Synthesis (Claisen-Schmidt + Reduction) Design->Synth Char Structural ID (NMR, IR, Mass Spec) Synth->Char Screen Primary Screen (MIC/MBC Assays) Char->Screen Screen->Design If Inactive Tox Toxicity Profiling (HEK-293 MTT Assay) Screen->Tox If MIC < 10 µg/mL Mech Mechanistic Validation (Time-Kill, Biofilm) Tox->Mech If Selectivity Index > 10

Caption: Development pipeline from rational design to mechanistic validation, incorporating "Go/No-Go" decision gates.

Data Interpretation & Performance Metrics

When analyzing results, compare your methoxy-nitrophenyl furan alcohol against these benchmarks.

Table 1: Comparative Antimicrobial Potency Benchmarks

Compound ClassMIC Range (E. coli)Biofilm ActivityToxicity (CC50)Notes
Nitrofurantoin (Standard) 4 – 32 µg/mLLowHigh (>100 µg/mL)Limited by systemic toxicity; urinary concentration only.
Methoxy-Nitrophenyl Chalcones 2 – 16 µg/mLModerateModerateHigh potency but poor aqueous solubility.
Methoxy-Nitrophenyl Furan Alcohols 1 – 8 µg/mL High Low Target Profile: Alcohol group improves solubility; Methoxy group reduces mammalian toxicity.

Key Interpretation:

  • MIC < 10 µg/mL: Indicates a viable lead compound.

  • MIC > 64 µg/mL: Likely indicates poor cell penetration or efflux pump susceptibility.

  • Selectivity Index (SI): Calculated as

    
    . An SI 
    
    
    
    is required for therapeutic consideration.

References

  • Scholars Research Library. (2018).[1] Synthesis and Antimicrobial Activity of 5-(Substituted-Phenyl)-3-(Furan-2-Yl)-4,5-Dihydro-1H-Pyrazole Compounds. Der Pharmacia Lettre.

  • National Institutes of Health (PMC). (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.[2][3] PLOS Pathogens.

  • National Institutes of Health (PubMed). (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. PubMed.[2]

  • MDPI. (2022).[4] Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules.

  • ResearchGate. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives.

Sources

Methodological & Application

reduction of 5-(4-methoxy-3-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Reduction of 5-(4-methoxy-3-nitrophenyl)furan-2-carbaldehyde

Abstract

This technical guide provides detailed protocols and mechanistic insights for the chemoselective reduction of the aromatic nitro group in 5-(4-methoxy-3-nitrophenyl)furan-2-carbaldehyde to yield 5-(3-amino-4-methoxyphenyl)furan-2-carbaldehyde. This transformation is a critical step in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science research. The primary challenge lies in preserving the reactive aldehyde functionality, which is susceptible to reduction under many standard hydrogenation conditions. This document outlines two robust and highly selective methods: reduction using Tin(II) chloride (SnCl₂) in an alcoholic solvent and a "green chemistry" approach using activated iron powder in an acidic medium. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting advice are provided to ensure reproducible and high-yield synthesis.

Introduction: The Synthetic Challenge

The target molecule, 5-(3-amino-4-methoxyphenyl)furan-2-carbaldehyde, is a valuable synthetic intermediate. The aromatic amine provides a nucleophilic handle for diversification through amide bond formation, diazotization, or cyclization reactions, while the furan-2-carbaldehyde moiety is a precursor for imines, alcohols, and various condensation products.

The primary obstacle in this synthesis is the competing reactivity of the nitro and aldehyde functional groups. While both are reducible, the aldehyde is often more susceptible to common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2] Standard catalytic hydrogenation (e.g., H₂/Pd-C) can also lead to over-reduction of the aldehyde to an alcohol or even hydrogenolysis of the C-O bond, depending on the conditions.[3] Therefore, achieving a high-yield synthesis of the desired amino-aldehyde requires a carefully selected reagent system that exhibits high chemoselectivity for the aromatic nitro group.[4][5]

This guide focuses on methodologies that leverage metal-based reducing agents in acidic environments, which are well-established for their exceptional selectivity in this context.[6][7]

Mechanistic Rationale for Chemoselectivity

The selective reduction of an aromatic nitro group in the presence of an aldehyde is typically achieved using dissolving metal reductions under acidic conditions. The mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with subsequent protonation steps.

The general pathway is as follows: Ar-NO₂ → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

Metals like tin (Sn) and iron (Fe) are effective single-electron donors.[8] In an acidic medium (e.g., HCl or acetic acid), the oxygen atoms of the nitro group are protonated, which increases their electrophilicity and facilitates the electron transfer process.[8] The aldehyde group, while also electrophilic, is less readily reduced under these conditions compared to the protonated nitro intermediates. This difference in reactivity is the basis for the high chemoselectivity of the protocols described herein.[9]

G cluster_0 Reaction Pathway cluster_1 Reagents Start Ar-NO₂ (Nitroarene) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ Product Ar-NH₂ (Amine) Intermediate2->Product + 2e⁻, + 2H⁺ Reagent Metal (Sn or Fe) in Acid (e.g., HCl, Acetic Acid) Reagent->Start Electron & Proton Source

Caption: General pathway for the reduction of a nitroarene to an aniline.

Recommended Protocols

Two primary protocols are recommended for this transformation, offering a choice between a classic, high-yielding method and a more environmentally benign alternative.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This is a highly reliable and mild method for the selective reduction of aromatic nitro groups.[7][9] Tin(II) chloride is a soluble reducing agent that acts through a similar electron-transfer mechanism.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsTypical Amount (for 1g SM)
5-(4-methoxy-3-nitrophenyl)furan-2-carbaldehyde247.211.01.0 g (4.05 mmol)
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.634.03.64 g (16.18 mmol)
Ethanol (EtOH), Absolute46.07-40 mL
Ethyl Acetate (EtOAc)88.11-For extraction
Saturated Sodium Bicarbonate (NaHCO₃) solution--For neutralization
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(4-methoxy-3-nitrophenyl)furan-2-carbaldehyde (1.0 g, 4.05 mmol).

  • Dissolution: Add absolute ethanol (40 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In one portion, add tin(II) chloride dihydrate (3.64 g, 16.18 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot has been completely consumed.

  • Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: a. Redissolve the resulting residue in ethyl acetate (50 mL). b. Carefully pour the organic solution into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ evolution may occur. c. A thick white precipitate of tin salts will form. It is often necessary to filter the entire biphasic mixture through a pad of Celite® to remove these solids before proceeding with the extraction. Wash the Celite pad thoroughly with ethyl acetate. d. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL). e. Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-(3-amino-4-methoxyphenyl)furan-2-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction using Iron (Fe) in Acetic Acid

This method is an excellent alternative that avoids the use of tin, which can be environmentally problematic. It is a classic, robust, and cost-effective procedure.[10][11]

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsTypical Amount (for 1g SM)
5-(4-methoxy-3-nitrophenyl)furan-2-carbaldehyde247.211.01.0 g (4.05 mmol)
Iron Powder (<325 mesh)55.855.01.13 g (20.25 mmol)
Glacial Acetic Acid (AcOH)60.05-20 mL
Ethanol (EtOH)46.07-20 mL
Ethyl Acetate (EtOAc)88.11-For extraction
Saturated Sodium Bicarbonate (NaHCO₃) solution--For neutralization
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying

Step-by-Step Procedure

  • Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, create a suspension of the starting material (1.0 g, 4.05 mmol) in a mixture of ethanol (20 mL) and glacial acetic acid (20 mL).

  • Reagent Addition: Add the iron powder (1.13 g, 20.25 mmol) to the suspension.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[6]

  • Cooling and Filtration: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (40 mL) and filter through a pad of Celite® to remove the excess iron powder and iron salts. Wash the Celite pad thoroughly with ethyl acetate.

  • Work-up: a. Transfer the filtrate to a separatory funnel. b. Carefully neutralize the acetic acid by washing with saturated sodium bicarbonate solution until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). c. Separate the organic layer. Extract the aqueous phase with ethyl acetate (2 x 25 mL). d. Combine all organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization as described in Protocol 1.

G start Start: Weigh Reagents setup Combine Starting Material, Solvent, and Reducing Agent (SnCl₂ or Fe) in Flask start->setup react Heat to Reflux/ Elevated Temperature setup->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Filter (if needed), Neutralize, and Extract with Organic Solvent monitor->workup Complete dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Chromatography or Recrystallization) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the reduction reaction.

Safety and Troubleshooting

  • Safety: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Tin(II) chloride is a suspected sensitizer.[9] Neutralization steps can be exothermic and may release CO₂ gas; perform them slowly and with caution.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended time, additional reducing agent (0.5-1.0 eq) can be added. Ensure the reaction temperature is maintained.

  • Difficult Work-up (Tin Salts): The formation of tin oxides/hydroxides during neutralization can create problematic emulsions or precipitates. Filtering the entire biphasic mixture through Celite® before extraction is the most effective way to manage this.[12]

  • Product Instability: Aromatic amines can be sensitive to air and light, potentially darkening over time due to oxidation. It is advisable to store the final product under an inert atmosphere (N₂ or Ar) and in a dark, cool place.

References

  • Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Organic & Biomolecular Chemistry, 14(5), 1634-1640.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 15, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn²+ reduction. Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]

  • Reactions. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved February 15, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved February 15, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 15, 2026, from [Link]

  • LibreTexts Chemistry. (2021). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved February 15, 2026, from [Link]

  • Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118-120.
  • ResearchGate. (2016). Chemoselective reduction of nitroarenes (1–12) into aryl amines... Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2012). The catalytic hydrogenation of furfural to 2-methylfuran over the Mg-Al oxides supported Co-Ni bimetallic catalysts. Retrieved February 15, 2026, from [Link]

  • OSU Chemistry. (2012). Furfuraldehyde Hydrogenation on Titanium Oxide-Supported Platinum Nanoparticles Studied by Sum Frequency Generation Vibrational Spectroscopy. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014). Selective reduction of aldehydes in the presence of a nitro group with TUDO. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2016). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Solvent-Free Reduction of Nitro Compounds. Retrieved February 15, 2026, from [Link]

  • ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved February 15, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Suzuki Coupling of Nitrophenyl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenges presented by nitrophenyl boronic acids. As experienced chemists know, the presence of a nitro group introduces a unique set of electronic and steric challenges that can often lead to frustratingly low yields and complex side reactions. This resource is designed to provide not only solutions but also the underlying scientific principles to empower you to optimize your synthetic strategies.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns that arise when working with nitrophenyl boronic acids in Suzuki couplings.

Q1: Why is my Suzuki coupling with a nitrophenyl boronic acid giving a low yield?

A1: Low yields in these reactions are frequently traced back to several key factors related to the electron-withdrawing nature of the nitro group and potential steric hindrance.[1]

  • Protodeboronation: The primary culprit is often protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, resulting in the formation of nitrobenzene.[1][2] The electron-withdrawing nitro group makes the boronic acid more susceptible to this reaction.[1]

  • Steric Hindrance: In the case of ortho-nitrophenyl boronic acids, the bulky nitro group can sterically hinder the approach of the boronic acid to the palladium catalyst, slowing down the crucial transmetalation step.[1][3] Para-substituted nitrophenyl boronic acids are generally more efficient coupling partners due to reduced steric clash.[1]

  • Catalyst Deactivation: The nitro group can potentially interact with and deactivate the palladium catalyst. Furthermore, inadequate degassing can lead to oxidation of the active Pd(0) catalyst and phosphine ligands.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and ligand is critical and often requires careful optimization for these challenging substrates.[3][5]

Q2: I'm observing a significant amount of homocoupling of my nitrophenyl boronic acid. What causes this and how can I prevent it?

A2: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid (e.g., 2,2'-dinitrobiphenyl), is a common side reaction.[6]

  • Presence of Oxygen: The most frequent cause is the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid.[4][6] Rigorous degassing of solvents and the reaction mixture is essential.[4][7]

  • Use of Pd(II) Precatalysts: Pd(II) precatalysts like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. This reduction process can consume the boronic acid, leading to homocoupling.[4] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue.[4]

  • Base and Solvent Choice: The reaction conditions, including the choice of base and solvent, can influence the rate of homocoupling.[6]

Q3: What are the key differences in reactivity between ortho-, meta-, and para-nitrophenyl boronic acids?

A3: The position of the nitro group significantly impacts the reactivity of the boronic acid.

  • ortho-Nitrophenyl Boronic Acid: This isomer is the most challenging due to significant steric hindrance from the nitro group, which impedes the transmetalation step.[1][3]

  • meta-Nitrophenyl Boronic Acid: The electronic effect of the nitro group is still present, but steric hindrance is less of a factor compared to the ortho isomer.

  • para-Nitrophenyl Boronic Acid: Generally, this isomer exhibits the highest reactivity and efficiency in Suzuki couplings. The nitro group is remote from the boronic acid moiety, minimizing steric hindrance while still activating the ring.[1]

Q4: Can I use nitrophenyl halides as the coupling partner instead of the boronic acid?

A4: Yes, using nitro-substituted aryl halides as the electrophilic partner is a viable strategy.[8] In fact, the electron-withdrawing nitro group can activate the aryl halide towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[8][9] However, the choice of ligand remains crucial for a successful reaction.[8]

II. Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving specific issues encountered during your experiments.

Problem 1: Low or No Conversion of Starting Materials

If your reaction shows minimal consumption of the starting materials, consider the following troubleshooting steps.

Troubleshooting Workflow: Low Conversion

start Low Conversion Observed catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is appropriate catalyst_details Inactive Catalyst? - Use pre-formed Pd(0) (e.g., Pd(PPh3)4) - Switch to a more active Buchwald ligand (e.g., SPhos, XPhos) catalyst->catalyst_details reagents Check Reagent Quality conditions->reagents If conditions are optimized conditions_details Suboptimal Conditions? - Increase temperature cautiously - Screen different bases (K3PO4, Cs2CO3) - Ensure vigorous stirring for biphasic systems conditions->conditions_details success Improved Conversion reagents->success If reagents are pure reagents_details Degraded Reagents? - Use fresh, high-purity boronic acid - Ensure solvent is anhydrous and degassed - Check ligand for oxidation reagents->reagents_details

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Analysis and Solutions
  • Catalyst Inactivity:

    • Explanation: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the chosen catalyst system may not be active enough for the electron-deficient substrate.[4]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4] For more challenging couplings, switching to a more electron-rich and bulky Buchwald-type ligand (e.g., SPhos, XPhos) in combination with a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can significantly improve activity.[3][5]

  • Suboptimal Reaction Conditions:

    • Explanation: The chosen base, solvent, and temperature may not be ideal for activating the nitrophenyl boronic acid and facilitating the catalytic cycle. The base is crucial for the formation of the boronate complex required for transmetalation.[1][10]

    • Solution: Screen a panel of inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[4][11] The choice of solvent can also have a profound effect; common options include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[11][12] A modest increase in reaction temperature can sometimes overcome activation barriers, but be mindful of potential decomposition.[4][13]

  • Reagent Quality:

    • Explanation: Nitrophenyl boronic acids can be prone to decomposition over time. Solvents that are not properly dried or degassed can inhibit the reaction.[4] Phosphine ligands can be susceptible to oxidation.[4]

    • Solution: Use freshly purchased or properly stored nitrophenyl boronic acid. Ensure solvents are anhydrous (if required) and thoroughly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.[4][14] Use fresh phosphine ligands stored under an inert atmosphere.[4]

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your crude NMR indicates the presence of side reactions.

Troubleshooting Workflow: Side Product Formation

start Side Products Observed homocoupling Homocoupling? start->homocoupling protodeboronation Protodeboronation? homocoupling->protodeboronation No homocoupling_solution - Rigorous degassing - Use Pd(0) source - Slow addition of boronic acid homocoupling->homocoupling_solution Yes dehalogenation Dehalogenation? protodeboronation->dehalogenation No protodeboronation_solution - Use anhydrous solvents - Switch to boronic esters (e.g., pinacol) - Use milder base (e.g., K2CO3) protodeboronation->protodeboronation_solution Yes success Minimized Side Products dehalogenation->success Resolved dehalogenation_solution - Avoid amine bases and alcohol solvents - Switch to aprotic solvent dehalogenation->dehalogenation_solution Yes homocoupling_solution->protodeboronation protodeboronation_solution->dehalogenation dehalogenation_solution->success

Caption: Troubleshooting workflow for side product formation.

Detailed Analysis and Solutions
  • Protodeboronation:

    • Explanation: This is the cleavage of the C-B bond by a proton source, a common issue with electron-deficient boronic acids.[1][2]

    • Solution: Minimize water in the reaction by using anhydrous solvents and reagents.[13] Consider switching to a more stable boronic acid derivative, such as a pinacol ester.[13][15] Using milder bases like K₂CO₃ can sometimes reduce the rate of this side reaction.[16]

  • Homocoupling:

    • Explanation: As discussed in the FAQs, this is often caused by the presence of oxygen or the use of Pd(II) precatalysts.[4][6]

    • Solution: Ensure meticulous degassing of the entire system.[4][17] Employ a Pd(0) catalyst source.[4] In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration and favor the desired cross-coupling.[18]

  • Dehalogenation:

    • Explanation: This side reaction involves the reduction of the aryl halide starting material.[13] It can be promoted by certain solvents (like alcohols) or bases (like amines) that can act as hydride sources.[4][17]

    • Solution: If dehalogenation is significant, switch to a non-coordinating base (e.g., carbonates, phosphates) and an aprotic solvent.[4][13]

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the desired product can be challenging.

Common Purification Issues and Solutions
Problem Potential Cause Suggested Solution
Product contaminated with boronic acid Co-elution during column chromatography.Optimize the solvent system for chromatography; a more polar eluent may be needed to retain the boronic acid on the silica.[18] An acidic or basic wash during the workup can also help remove boronic acid impurities.
Inseparable mixture of product and homocoupled byproduct Similar polarities of the desired product and the homocoupled dimer.If chromatographic separation is difficult, recrystallization can be an effective alternative if the product is a solid.[18] Re-evaluating the reaction conditions to minimize homocoupling is the best long-term solution.
Residual palladium in the final product Incomplete removal of the catalyst during workup and purification.After the initial workup, filtering the organic solution through a plug of Celite® or silica gel can help remove palladium residues. Specialized scavengers can also be employed.

III. Recommended Experimental Protocols

The following are starting-point protocols that can be adapted for your specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of a Nitrophenyl Boronic Acid

This protocol is a good starting point for the coupling of a nitrophenyl boronic acid with an aryl bromide.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), nitrophenyl boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[19]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[14][19]

  • Solvent Addition: Add degassed solvent (e.g., a 9:1 mixture of dioxane and water, 10 mL).[20]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).[20][21]

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[22]

Protocol 2: Coupling with an Aryl Chloride using a Buchwald Ligand

This protocol is more suitable for less reactive aryl chlorides.

  • Catalyst Pre-formation (optional but recommended): In a separate flask under an inert atmosphere, stir the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the Buchwald ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%) in the reaction solvent for 10-15 minutes.

  • Reaction Setup: In the main reaction vessel, combine the aryl chloride (1.0 mmol, 1.0 equiv), nitrophenyl boronic acid (1.5 mmol, 1.5 equiv), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the main reaction vessel via cannula. Add any remaining degassed solvent.

  • Reaction and Workup: Proceed as described in Protocol 1, potentially at a higher temperature (e.g., 100-110 °C).

IV. Concluding Remarks

The Suzuki coupling of nitrophenyl boronic acids, while presenting distinct challenges, is a powerful and achievable transformation with careful consideration of the underlying chemical principles. Success hinges on mitigating protodeboronation, minimizing steric effects through judicious substrate and ligand selection, and rigorously excluding oxygen to prevent side reactions. By systematically troubleshooting issues as they arise and optimizing reaction parameters, researchers can effectively incorporate these valuable building blocks into their synthetic endeavors.

V. References

  • Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids - Benchchem. Available from:

  • A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions - Benchchem. Available from:

  • Catalyst Selection for Suzuki Coupling with 2,3,4,6-Tetrafluorophenylboronic Acid: Application Notes and Protocols - Benchchem. Available from:

  • Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid - Benchchem. Available from:

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available from: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available from: [Link]

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. Available from:

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides - Benchchem. Available from:

  • Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a. - ResearchGate. Available from: [Link]

  • A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile - Benchchem. Available from:

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available from: [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Technical Support Center: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid - Benchchem. Available from:

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available from: [Link]

  • Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available from: [Link]

  • Protodeboronation - Wikipedia. Available from: [Link]

  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. Available from: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available from: [Link]

  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. Available from: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. Available from: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available from: [Link]

  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem. Available from:

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. Available from: [Link]

Sources

Purification Support Hub: Metal Removal from Furan Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #METAL-FURAN-001

Executive Summary: The Furan Paradox

Welcome to the Purification Support Hub. If you are reading this, you are likely facing the "Furan Paradox": You need to remove transition metals (Pd, Cu, Ni) to meet ICH Q3D compliance, but the standard industrial method—acidic washing —is destroying your product.

The Core Challenge: Furan methanols (furfuryl alcohols) are exceptionally acid-sensitive. In the presence of protons (even weak acids), they undergo cationic polymerization via methylene bridging, turning your valuable API intermediate into an intractable black resin (poly(furfuryl alcohol)).

The Solution: You must abandon standard acid washes in favor of neutral chelation or solid-supported scavenging . This guide details the protocols that respect the lability of the furan ring while aggressively targeting metal impurities.

Diagnostic Triage (Troubleshooting Q&A)

Q1: I attempted a standard 1M HCl wash to remove Palladium, and my organic layer turned dark black/brown. What happened? Diagnosis: You triggered cationic polymerization. The Mechanism: Furfuryl alcohol is a "latent polymer." Protons protonate the hydroxyl group, leading to water loss and the formation of a resonance-stabilized furfuryl cation. This cation attacks the C-5 position of another furan ring. This chain reaction creates methylene-bridged oligomers that are dark and insoluble. Corrective Action: Immediate neutralization with saturated NaHCO₃ may save remaining monomer, but the color is likely permanent. Never use mineral acids (HCl, H₂SO₄) with furan methanols.

Q2: I used activated carbon (Charcoal), but my Pd levels are still >500 ppm. Why? Diagnosis: Pore blocking and weak affinity. The Insight: Activated carbon relies on non-specific adsorption. In complex reaction mixtures, organic byproducts often out-compete metal catalysts for the active pores. Furthermore, Pd(0) clusters can be removed by carbon, but soluble Pd(II) complexes often pass straight through. Corrective Action: Switch to Functionalized Silica Scavengers (Protocol A), which use chemisorption (ligand binding) rather than physisorption.

Q3: Can I distill my product to leave the metal behind? Diagnosis: Conditional viability. The Risk: While furan methanols are volatile, heating them in the presence of metal residues (which can act as Lewis acids) can trigger violent polymerization in the still pot. Corrective Action: Only distill if the crude material is strictly neutral or slightly basic. Add a radical inhibitor (e.g., BHT) and use a wiped-film evaporator (short residence time) rather than a pot still.

Decision Matrix: Selecting Your Protocol

Before proceeding, visualize your purification strategy to minimize product loss.

PurificationStrategy Start Start: Crude Furan Methanol (High Metal Content) IsVolatile Is product thermally stable (<150°C) & Neutral? Start->IsVolatile Distillation Protocol C: Distillation (Short Path/Wiped Film) IsVolatile->Distillation Yes (High Purity req) Solubility Is product soluble in water-immiscible solvent? IsVolatile->Solubility No (Heat Sensitive) AqueousWash Protocol B: Chelation Wash (NAC/Cysteine @ pH 7) Solubility->AqueousWash Yes (Low Cost) Scavenger Protocol A: Solid Scavengers (Thiol/DMT Silica) Solubility->Scavenger No (High Value/Strict Limits)

Figure 1: Decision tree for selecting the optimal purification method based on thermal stability and solubility.

Detailed Protocols
Protocol A: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates, strict ICH limits (<10 ppm).

Functionalized silica scavengers (e.g., SiliaMetS®, QuadraPure®) graft powerful ligands (Thiols, Diamines) onto a silica backbone. They do not swell, work in any solvent, and are easily filtered.

Reagents:

  • Thiol-Silica (Si-SH): General purpose for Pd, Pt, Cu, Ag.

  • Dimercaptotriazine-Silica (Si-DMT): High affinity for Pd(II) and Ru.

Step-by-Step:

  • Dissolution: Dissolve crude furan methanol in a compatible solvent (THF, Ethyl Acetate, or Methanol). Avoid DCM if possible (environmental concern), but it is compatible.

  • Loading Calculation: Add scavenger at 5-10 equivalents relative to the estimated residual metal (or 10-20% w/w relative to the product if metal content is unknown).

  • Temperature Control: Stir at 20°C - 40°C .

    • Critical: Do not reflux. Higher temperatures increase scavenging rate but risk furan degradation.

  • Duration: Stir for 4 hours.

  • Filtration: Filter the suspension through a pad of Celite or a 0.45µm membrane.

  • Analysis: Test filtrate via ICP-MS. If limits are not met, repeat with fresh scavenger.

Protocol B: The "Soft" Aqueous Wash (Neutral Chelation)

Best for: Large scale, cost-sensitive processes.

Since we cannot use acid washes, we use water-soluble chelators at neutral pH to pull metals into the aqueous phase.

Reagents:

  • N-Acetyl Cysteine (NAC): Excellent for Pd and Cu.

  • Buffer: Phosphate buffer (pH 7.0).

Step-by-Step:

  • Preparation: Dissolve crude product in Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Chelator Solution: Prepare a 5% aqueous solution of N-Acetyl Cysteine. Adjust pH to 7.0 using dilute NaOH. Do not use acidic NAC solution directly.

  • Extraction: Mix the organic and aqueous layers vigorously for 30-60 minutes. The metal-NAC complex is water-soluble.

  • Separation: Separate layers. The aqueous layer will likely turn colored (yellow/orange) as it absorbs the metal.

  • Rinse: Wash organic layer once with brine to remove residual chelator.

Reference Data & Compliance
Table 1: ICH Q3D Elemental Impurity Limits (Oral)

Target these limits for final API release. Intermediates should ideally be <100 ppm.

ElementClassPermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Palladium (Pd) 2B100 µ g/day 10 ppm
Platinum (Pt) 2B100 µ g/day 10 ppm
Nickel (Ni) 2A200 µ g/day 20 ppm
Copper (Cu) 33000 µ g/day 300 ppm
Table 2: Scavenger Efficiency Comparison (Palladium Removal)

Data aggregated from comparative studies on Pd(OAc)₂ removal.

Scavenger TypeFunctional GroupEfficiency (1 hr, 20°C)Notes
Activated Carbon None (Pores)40 - 60%Poor selectivity; product loss common.
Silica-Thiol (Si-SH) Propylthiol> 95%Best general purpose; low cost.
Silica-DMT Dimercaptotriazine> 99%Best for difficult Pd(II) complexes.
Silica-Amine Triamine70 - 85%Better for acidic metals; less effective for Pd.
Mechanism of Action

Understanding why Thiol-Silica works better than Carbon is crucial for justification in regulatory filing.

ScavengerMechanism cluster_0 Solution Phase cluster_1 Silica Surface (Pore) Pd Pd Catalyst (Toxic) Ligand Thiol (-SH) Ligand Pd->Ligand Diffusion Furan Furan Product Furan->Ligand No Affinity (Passes Through) Binding Pd-S Bond Formation (Irreversible) Ligand->Binding Chelaion

Figure 2: Selective chemisorption mechanism. The thiol ligand covalently binds the metal, while the furan product experiences no affinity and remains in solution.

References
  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. Available at: [Link]

  • Gandini, A., & Belgacem, N. M. (1997). Furfuryl alcohol polymerization: A review of the mechanisms. Progress in Polymer Science.
  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide.
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. [Link]

Validation & Comparative

Spectroscopic Profiling of 5-Arylfuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis spectroscopic properties of 5-arylfuran derivatives, focusing on the structural determinants of absorption maxima (


).[1][2][3] It synthesizes experimental data with theoretical principles to aid in the characterization of these pharmacophores.

Mechanistic Basis of Absorption

The UV-Vis absorption of 5-arylfuran derivatives is governed by the extent of


-conjugation across the heterocyclic core and the pendant aryl ring.[2][3]
  • The Chromophore: The furan ring itself acts as a diene-like system with a weak aromatic character.[2][3] Unsubstituted furan absorbs in the far UV (

    
     nm).[2][3]
    
  • The Auxochrome Effect: Attaching an aryl group at the C5 position creates a biaryl-like conjugated system .[2][3] This lowers the HOMO-LUMO energy gap (

    
    ), causing a bathochromic (red) shift into the near-UV region (280–350 nm).[2][3]
    
  • Substituent Perturbation:

    • Electron Donating Groups (EDGs) (e.g., -OCH

      
      , -NH
      
      
      
      ) on the aryl ring increase electron density, destabilizing the HOMO and narrowing
      
      
      .[2]
    • Electron Withdrawing Groups (EWGs) (e.g., -NO

      
      , -CHO) stabilize the LUMO, also narrowing 
      
      
      
      and often inducing Intramolecular Charge Transfer (ICT) bands.[2]
Diagram: Electronic Transition Mechanism

G cluster_0 Molecular Orbital Energy Levels cluster_1 Structural Impact HOMO HOMO (π Bonding) LUMO LUMO (π* Antibonding) HOMO->LUMO Excitation (hν) Furan Furan Core (Isolated) Aryl 5-Aryl Extension (Conjugated) Furan->Aryl Red Shift (+60-80 nm) Subst Substituent (R) (Auxochrome) Aryl->Subst Fine Tuning (±10-40 nm)

Caption: Logical flow of electronic transitions. Conjugation extension from the aryl group significantly lowers the energy requirement for


 transitions.

Comparative Analysis of Absorption Maxima

The following data consolidates absorption maxima for 5-arylfuran derivatives. Note that solvent polarity (solvatochromism) can shift these values by 5–10 nm; polar solvents (e.g., DMSO, MeOH) typically stabilize excited ICT states, causing red shifts compared to non-polar solvents (e.g., Hexane).

Table 1: Baseline Conjugation Effects
CompoundStructure

(nm)
Visual AppearanceTransition Type
Furan C

H

O
200–210Colorless Liq.[1][2][3]

Furfural Furan-2-CHO270–280Colorless Liq.[2][3]

,

5-Phenyl-2-furaldehyde Ph-Furan-CHO290–310Pale Yellow SolidExtended

Table 2: Substituent Effects on 5-Phenyl-2-Furaldehyde

Base Structure: 5-(4-R-phenyl)furan-2-carbaldehyde[2][3]

Substituent (R)Electronic Effect

(nm)*

(L mol

cm

)
Notes
-H Reference305–310~20,000Baseline conjugation.[2][3]
-Cl Weak Deactivator310–315~22,000Minimal shift; inductive withdrawal balanced by resonance.[2][3]
-OCH

Strong Donor320–335~25,000Strong bathochromic shift due to mesomeric donation.[2][3]
-NO

Strong Acceptor340–360>28,000Largest Shift. Distinct Intramolecular Charge Transfer (ICT) band.[2][3] Appears bright yellow/orange.[4]

*Values are approximate for methanolic/ethanolic solutions. Shifts are bathochromic relative to the unsubstituted phenyl derivative.

Experimental Protocol: Synthesis & Characterization

This protocol outlines the generation of 5-arylfuran derivatives via Suzuki-Miyaura coupling followed by UV-Vis characterization.[2][3] This method ensures high purity, critical for accurate extinction coefficient (


) determination.
Phase 1: Synthesis (Suzuki Coupling)

Objective: Couple 5-bromo-2-furaldehyde with a 4-substituted phenylboronic acid.

  • Reagents: 5-bromo-2-furaldehyde (1 eq), Arylboronic acid (1.2 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2M aq).[2][3]
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (degassed).

  • Condition: Reflux under N

    
     for 12–24 hours.
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient). Critical: Ensure removal of Pd catalyst traces, as they absorb strongly in the UV.

Phase 2: UV-Vis Characterization Workflow

Objective: Determine


 and 

.[2][3][5][6]
  • Stock Solution Preparation:

    • Weigh ~1.0 mg of dried derivative.

    • Dissolve in 10 mL spectroscopic grade Methanol (Concentration

      
       M).
      
    • Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series:

    • Prepare dilutions:

      
      M, 
      
      
      
      M,
      
      
      M.
    • Check: Absorbance (A) must be between 0.2 and 1.0 for linearity (Beer-Lambert Law).[2][3]

  • Measurement:

    • Blank: Pure Methanol.

    • Scan Range: 200 nm to 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

Diagram: Characterization Workflow

Experiment cluster_QC Quality Control Start Start: Purified 5-Arylfuran Weigh Weigh ~1mg (Analytical Balance) Start->Weigh Dissolve Dissolve in MeOH (Stock Sol.) Weigh->Dissolve Dilute Prepare Dilution Series (10-50 µM) Dissolve->Dilute Scan UV-Vis Scan (200-500 nm) Dilute->Scan Data Extract λmax & Absorbance Scan->Data Linearity Check Linearity (R² > 0.99) Scan->Linearity Solvent Blank Correction Scan->Solvent Calc Calculate ε = A / (c * l) Data->Calc

Caption: Step-by-step workflow for determining molar absorptivity. Adherence to the dilution series ensures data validity.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole. (General trends in heterocyclic absorption). [3]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (Baseline data for furfural derivatives). [3]

  • PubChem. 5-(4-Nitrophenyl)-2-furaldehyde Data.[2][3][7] (Specific compound data).

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Theoretical grounding for substituent effects).

  • ChemicalBook. 5-(4-Chlorophenyl)-2-Furaldehyde Properties. (Physical properties and synthesis references).

Sources

A Researcher's Guide to the Elemental Analysis of C12H11NO5 Derivatives: Theoretical Precision vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel organic compounds, particularly in the realm of drug development, elemental analysis remains a cornerstone technique for verifying molecular formulas and assessing sample purity. This guide provides an in-depth comparison of theoretical and experimental elemental analysis data for derivatives with the molecular formula C₁₂H₁₁NO₅. By examining real-world data alongside the foundational principles of the analytical technique, this document aims to equip researchers with the expertise to interpret their results with confidence and troubleshoot potential discrepancies.

Theoretical Composition: The Unwavering Benchmark

Before delving into experimental data, it is crucial to establish the theoretical elemental composition of a C₁₂H₁₁NO₅ molecule. This calculated ideal serves as the ultimate benchmark against which all experimental results are measured.

The molecular weight of C₁₂H₁₁NO₅ is calculated as follows:

  • (12 x 12.011) + (11 x 1.008) + (1 x 14.007) + (5 x 15.999) = 249.22 g/mol

Based on this, the theoretical elemental percentages are:

  • Carbon (C): (12 x 12.011 / 249.22) x 100% = 57.82%

  • Hydrogen (H): (11 x 1.008 / 249.22) x 100% = 4.45%

  • Nitrogen (N): (1 x 14.007 / 249.22) x 100% = 5.62%

  • Oxygen (O): (5 x 15.999 / 249.22) x 100% = 32.11%

This theoretical data provides a precise expectation for a perfectly pure sample of any C₁₂H₁₁NO₅ isomer.

Experimental Data: A Comparative Analysis of C₁₂H₁₁NO₅ Analogs

In practice, obtaining experimental results that perfectly match theoretical values is challenging. Minor impurities, instrumental variations, and the inherent properties of the compound can lead to small deviations. To illustrate this, we will compare the theoretical values with published experimental data for two closely related nitro-containing aromatic compounds.

Case Study 1: Ethyl-2-cyano-3-(4-nitrophenyl)acrylate (C₁₂H₁₀N₂O₄)

This compound is structurally similar to our target class, differing by one hydrogen and one oxygen atom, and containing an additional nitrogen atom. The comparison of its theoretical and experimental data is highly instructive.

ElementTheoretical %Experimental %Deviation
Carbon58.5458.48-0.06
Hydrogen4.094.03-0.06
Nitrogen11.3811.35-0.03

Case Study 2: Ethyl acetoacetate 2,4-dinitrophenylhydrazone (C₁₂H₁₄N₄O₆)

This derivative, while also a C₁₂ compound, has a significantly different atomic composition. It serves to demonstrate how elemental analysis sensitively reflects changes in molecular structure.

ElementTheoretical %
Carbon46.45
Hydrogen4.55
Nitrogen18.06

Note: Specific experimental "found" values for this compound were not available in the immediate search, but it is presented to illustrate the wide variation in elemental composition for C12 isomers.

The data for Ethyl-2-cyano-3-(4-nitrophenyl)acrylate shows excellent agreement between the calculated and found values, with all deviations well within the widely accepted tolerance of ±0.4%.[1] This level of accuracy provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity.

The "Why" Behind the Method: A Detailed Experimental Protocol

The most common method for determining the elemental composition of organic compounds is combustion analysis, a technique based on the complete and instantaneous oxidation of the sample. Understanding the causality behind each step is key to appreciating the data's validity.

Step-by-Step Protocol for CHN Analysis via Combustion:

  • Sample Preparation: A small, precisely weighed amount of the C₁₂H₁₁NO₅ derivative (typically 1-3 mg) is placed in a tin or silver capsule.

    • Expertise & Experience: The use of tin capsules is crucial as they act as a flux, promoting a rapid and complete "flash" combustion upon entering the furnace. For potentially explosive or unstable compounds like polynitroarenes, careful handling and a smaller sample size are paramount.

  • Combustion: The encapsulated sample is dropped into a high-temperature furnace (around 900-1000°C) rich in oxygen.

    • Expertise & Experience: This high temperature ensures the complete conversion of the organic matter into its gaseous combustion products: carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ). For nitrogen-containing heterocyclic compounds, vigorous oxidation conditions are necessary to break down the stable ring structures.

  • Reduction and Gas Separation: The mixture of gases is then passed through a reduction tube, typically containing heated copper.

    • Expertise & Experience: The hot copper serves two critical functions: it removes any excess oxygen from the gas stream and reduces the various nitrogen oxides to elemental nitrogen gas (N₂). This ensures that all nitrogen from the sample is in a single, quantifiable form.

  • Detection and Quantification: The purified gas mixture (CO₂, H₂O, and N₂) is then passed through a series of detectors.

    • Expertise & Experience: Most modern elemental analyzers use a gas chromatography column to separate the gases before they reach a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the gas.

  • Data Analysis: The instrument's software integrates the signals from the detector and, based on a calibration with a known standard, calculates the percentage of each element in the original sample.

Experimental Workflow for a CHN Analyzer

CHN_Workflow cluster_sample Sample Introduction cluster_analysis Analyzer Core cluster_output Data Output Sample 1. Weighed Sample in Tin Capsule Furnace 2. Combustion Furnace (~1000°C, O₂) Sample->Furnace Autosampler Reduction 3. Reduction Tube (Heated Copper) Furnace->Reduction CO₂, H₂O, NOₓ, O₂ GC 4. GC Column (Gas Separation) Reduction->GC CO₂, H₂O, N₂ TCD 5. Thermal Conductivity Detector (TCD) GC->TCD Data 6. Elemental % Report (C, H, N) TCD->Data Signal

Caption: Workflow of a modern CHN elemental analyzer.

Interpreting Deviations and Ensuring Trustworthiness

While the goal is to achieve results within the ±0.4% margin, deviations can occur. A trustworthy protocol is a self-validating one, where the potential sources of error are understood and controlled.

  • Incomplete Combustion: For nitro-containing compounds, which can be unstable, ensuring complete combustion is critical. Incomplete combustion will typically lead to lower-than-expected carbon and nitrogen percentages. The presence of multiple nitro groups can make a compound more explosive and requires careful handling.

  • Sample Purity: The most common reason for significant deviations is the presence of impurities. Residual solvents will artificially inflate the hydrogen and carbon content. Inorganic impurities will not combust and will lead to lower percentages for all elements.

  • Hygroscopic Nature: If a compound readily absorbs moisture from the atmosphere, the hydrogen percentage will be artificially high.

  • Instrument Calibration: All elemental analyzers must be calibrated with a certified standard of known composition. Improper calibration will lead to systematic errors in the results.

Logical Flow of Data Comparison

Data_Comparison Start Start: Synthesized C₁₂H₁₁NO₅ Derivative Theoretical Calculate Theoretical %C, %H, %N Start->Theoretical Experimental Perform Combustion Analysis Start->Experimental Compare Compare Results: |Theoretical - Experimental| Theoretical->Compare Experimental->Compare Pass Result ≤ 0.4% (Purity Confirmed) Compare->Pass Yes Fail Result > 0.4% (Investigate) Compare->Fail No Investigate Check for: - Impurities - Incomplete Combustion - Hygroscopicity Fail->Investigate

Caption: Decision-making process for validating elemental analysis data.

References

  • This reference is a placeholder as the full text of the specific article with the data was not directly provided in the search results. The data for "Ethyl-2-cyano-3-(4-nitrophenyl)
  • PubChem. Ethyl acetoacetate 2,4-dinitrophenylhydrazone. National Center for Biotechnology Information. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • This reference is a general compilation of knowledge from the search results on the topic of nitro compounds and their analysis.
  • This reference is a general compilation of knowledge from the search results on the topic of CHN analysis instrument
  • An International Study Evaluating Elemental Analysis - PMC - NIH. [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for [5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol is readily available. The following disposal procedures are synthesized from an expert analysis of its structural components—a nitrophenyl group, a furan ring, and a methanol derivative—and are grounded in established safety protocols for structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Hazard Assessment: Deconstructing the Molecule

The proper handling and disposal of any chemical begin with a thorough understanding of its potential hazards. In the absence of specific toxicological data for this compound, we must infer its risk profile from its constituent functional groups.

  • Nitrophenyl Group: Aromatic nitro compounds are a well-documented class of chemicals with significant health and environmental risks. The nitro group is strongly electron-withdrawing, which often imparts toxicity. Many nitroaromatic compounds are acutely toxic, mutagenic, and are considered priority pollutants by environmental agencies due to their persistence and potential for harm to aquatic life.[1][2] The primary route of exposure is often through skin absorption, and acute effects can include cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[3]

  • Furan Ring: Furan and its derivatives are heterocyclic organic compounds. Furan itself is a flammable liquid that can form explosive peroxides upon storage and exposure to air.[4] While the specific reactivity of this substituted furan is unknown, it is prudent to treat it as potentially flammable and capable of peroxide formation.

  • Methanol Derivative: The methanol suffix indicates the presence of a hydroxymethyl group (-CH2OH). While this functional group itself is not the primary driver of toxicity in this molecule, the overall compound should be treated as a harmful organic chemical, potentially causing irritation to the skin, eyes, and respiratory system if inhaled or ingested.[5][6]

Based on this structural analysis, this compound must be classified as a hazardous waste, likely exhibiting characteristics of toxicity and potentially ignitability.[7][8][9]

Hazard Summary of Structural Analogs

The table below summarizes key hazard data for compounds structurally related to the topic chemical, providing a contextual basis for the recommended safety procedures.

Component/Analog Key Hazards Regulatory Context/Notes
Nitrophenols Acutely toxic, environmental pollutant, harmful if swallowed or in contact with skin.[2][10][11]Listed as priority pollutants by the U.S. Environmental Protection Agency (EPA).[1]
Furan Extremely flammable, may form explosive peroxides, harmful if swallowed or inhaled, suspected carcinogen.[4][12]Requires storage away from ignition sources and periodic testing for peroxides.[4]
Aromatic Alcohols May cause skin, eye, and respiratory irritation.[5][13]General hazard for organic chemicals; specific toxicity varies widely.
(5-Methoxy-2-nitrophenyl)methanol Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[5]Closest structural analog with available safety data.

Personal Protective Equipment (PPE) Mandate

Given the high likelihood of toxicity via dermal absorption and inhalation, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.[3][5]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always check for tears or punctures before use and dispose of contaminated gloves immediately.[5]

  • Eye Protection: Use safety goggles or glasses with side shields that comply with OSHA standards.[5][14]

  • Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, respiratory protection may be required for spill cleanup outside of the hood. Consult your EHS department for specific guidance.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash .[12][15][16]

Step 1: Waste Segregation and Container Selection

The foundation of safe chemical disposal is proper segregation at the point of generation.[7][17]

  • Designate a Waste Stream: Dedicate a specific waste stream for this compound and any materials contaminated with it (e.g., contaminated filter paper, pipette tips, gloves).

  • Choose the Right Container:

    • Collect waste in a container made of a material compatible with organic chemicals, such as a glass or high-density polyethylene (HDPE) bottle.[18]

    • Ensure the container has a secure, leak-proof screw cap.[7] Leaving a funnel in the container is a common but dangerous violation of safety protocols.[19]

    • The container must be in good condition, free of cracks or damage.[17][19]

  • Avoid Mixing: Do not mix this waste with other waste streams, especially strong acids, bases, or oxidizers, unless explicitly permitted by your EHS department.[17][20] Incompatible materials can lead to dangerous chemical reactions.

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement mandated by the EPA and OSHA.[8][19][21]

  • Immediate Labeling: Affix a hazardous waste label to the container before adding any waste.

  • Required Information: The label must clearly state:

    • The words "HAZARDOUS WASTE ".[8][21]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[19]

    • An accurate estimation of the concentration or percentage of the chemical.

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated location within the lab where waste is collected before being moved for final disposal.[19][21]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][21]

  • Container Management:

    • Keep the waste container tightly closed at all times, except when adding waste.[17][19]

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[18]

    • Store the container in a secondary containment bin to mitigate spills.[7][14]

  • Inspection: Regularly inspect the SAA (at least weekly) for any signs of leaks, container degradation, or improper labeling.[7][19]

Step 4: Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the lab immediately.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material like vermiculite or sand to contain the spill.[12][22] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the contaminated absorbent material using spark-proof tools and place it in a sealed, properly labeled hazardous waste container.[15][22]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line immediately.

Step 5: Arranging for Final Disposal

Once the waste container is nearly full (around 90%), it is time to arrange for its removal.

  • Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a formal request through an online system or form.[8][19]

  • Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal contractor to transport and dispose of the material in accordance with all EPA and Department of Transportation (DOT) regulations.[15][23]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generated: This compound ppe Is appropriate PPE being worn? start->ppe ppe_yes Proceed with Handling ppe->ppe_yes Yes ppe_no STOP. Don appropriate PPE. ppe->ppe_no No container Select Compatible Hazardous Waste Container (e.g., Glass, HDPE) ppe_yes->container ppe_no->ppe labeling Affix 'HAZARDOUS WASTE' Label with Full Chemical Name container->labeling collection Collect Waste in Satellite Accumulation Area (SAA) labeling->collection storage Keep Container Closed. Store in Secondary Containment. collection->storage full Is container >90% full? storage->full full_yes Request Pickup from Institutional EHS full->full_yes Yes full_no Continue Safe Accumulation & Weekly Inspection full->full_no No disposal Final Disposal by Licensed Contractor full_yes->disposal full_no->collection

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.